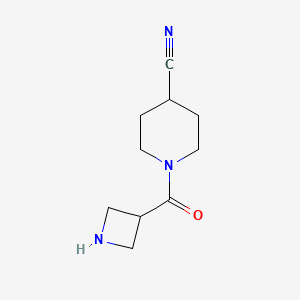
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile
Overview
Description
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Azetidine-3-carbonyl)piperidine-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring and a piperidine moiety, which are known to impart unique pharmacological properties. The structure can be represented as follows:
where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 165.21 g/mol |
| Functional Groups | Azetidine, Piperidine, Carbonitrile |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related piperidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis.
Anticancer Properties
Recent studies have demonstrated that azetidine derivatives possess anticancer potential. For instance, compounds containing similar structural motifs have been tested against cancer cell lines such as MCF-7 and MDA-MB-231, showing promising IC₅₀ values ranging from 0.87 to 12.91 μM . The ability of these compounds to induce apoptosis in cancer cells is particularly noteworthy.
Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives may offer neuroprotective benefits. Compounds with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several piperidine derivatives were evaluated for their antimicrobial activity. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL against resistant strains of bacteria . This suggests a strong potential for development as antimicrobial agents.
Case Study 2: Cancer Cell Inhibition
In vitro studies on MCF-7 breast cancer cells revealed that modifications to the piperidine structure significantly enhanced cytotoxicity. The lead compound demonstrated an IC₅₀ value significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, targeting specific pathways in microbial or cancer cell metabolism.
- Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into lipid membranes, disrupting cellular integrity.
- Apoptosis Induction : By activating apoptotic pathways, these compounds can effectively reduce tumor viability.
Properties
IUPAC Name |
1-(azetidine-3-carbonyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRCEUVZFWMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















